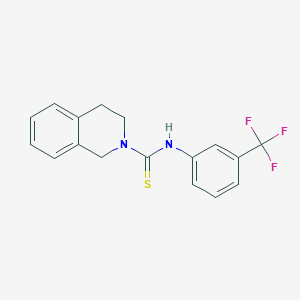

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

Properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2S/c18-17(19,20)14-6-3-7-15(10-14)21-16(23)22-9-8-12-4-1-2-5-13(12)11-22/h1-7,10H,8-9,11H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDSCNDZBCODCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3,4-dihydroisoquinoline-2(1H)-carbothioamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Uniqueness

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the biological activity of organic molecules by improving metabolic stability and lipid solubility. These properties facilitate better membrane permeability and interaction with biological targets. The presence of this group often leads to increased binding affinity due to the formation of halogen bonds with protein residues .

While the precise mechanism of action for N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide remains largely unexplored, similar compounds have demonstrated various modes of action:

- Non-covalent Interactions : Likely interactions include hydrogen bonding and hydrophobic interactions with enzyme active sites.

- Biochemical Pathways : Compounds in this class have been implicated in pathways such as the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases, which are critical in inflammatory processes .

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For example, certain derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating moderate potency .

- Anti-inflammatory Properties : The ability to inhibit COX-2 and lipoxygenases suggests potential applications in treating inflammatory diseases. In vitro studies have demonstrated that related compounds can reduce inflammatory markers effectively .

- Neuroprotective Effects : There is emerging evidence that some trifluoromethyl-substituted compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition could enhance cholinergic signaling, providing therapeutic benefits in cognitive decline .

Table 1: Biological Activities of Similar Compounds

| Compound | Activity Type | Target | IC50 Value |

|---|---|---|---|

| 3b | Anticancer | MCF-7 | 15 μM |

| 3e | Anti-inflammatory | COX-2 | 10 μM |

| 2b | Neuroprotective | AChE | 19 μM |

In Silico Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their respective targets. The trifluoromethyl group enhances binding through strong electron-withdrawing effects, facilitating additional interactions with amino acid residues within active sites . These studies are crucial for understanding how structural modifications can influence biological efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide?

The compound can be synthesized via palladium-catalyzed coupling reactions. A general protocol involves:

- Step 1 : Reacting 3,4-dihydroisoquinoline precursors with trifluoromethyl-substituted aryl halides (e.g., 3-(trifluoromethyl)phenyl bromide) using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in anhydrous DMF or THF .

- Step 2 : Introducing the carbothioamide group via nucleophilic substitution or thiourea formation, often using ammonium thiocyanate or Lawesson’s reagent .

- Characterization : Confirm purity and structure via ¹H/¹⁹F-NMR, HRMS, and HPLC retention time analysis .

Q. How can researchers validate the structural integrity of this compound?

Critical methods include:

- ¹H/¹⁹F-NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for trifluoromethylphenyl) and CF₃ group integrity (¹⁹F signals at δ -60 to -65 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- X-ray crystallography (if crystalline): Resolve stereochemical details and hydrogen-bonding patterns .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for this compound in targeting carbonic anhydrase isoforms (hCA IX/XII)?

Key SAR findings:

- The trifluoromethyl group enhances selectivity for tumor-associated hCA IX/XII over off-target isoforms (hCA I/II) by occupying hydrophobic pockets in the enzyme active site .

- The carbothioamide moiety forms hydrogen bonds with Thr200 and Gln92 residues in hCA IX/XII, as shown in docking studies .

- Optimization : Replace the 3-(trifluoromethyl)phenyl group with bulkier substituents (e.g., naphthyl) to improve binding affinity, but monitor solubility trade-offs .

Q. How does this compound interact with TRPM8 channels, and what experimental models are suitable for studying this?

- TRPM8 antagonism : The trifluoromethylphenyl group may block cold-sensing TRPM8 channels by competing with phosphatidylinositol 4,5-bisphosphate (PIP₂) binding .

- In vitro models : Use HEK293 cells transfected with human TRPM8 and measure calcium influx via FLIPR assays.

- In vivo models : Administer the compound to rodents and monitor core body temperature (Tb) changes using telemetry .

Q. How should researchers resolve contradictions in enzyme selectivity data between hCA IX/XII and TRPM8 targets?

- Mechanistic divergence : hCA inhibition relies on direct active-site interactions, while TRPM8 effects may involve allosteric modulation. Use competitive binding assays (e.g., isothermal titration calorimetry) to differentiate binding modes .

- Dose-response profiling : Compare IC₅₀ values for hCA IX/XII (nM range) versus TRPM8 (µM range) to clarify primary targets .

Methodological Challenges

Q. What strategies mitigate poor aqueous solubility during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Introduce phosphate or glycoside groups at the carbothioamide nitrogen to enhance solubility, with enzymatic cleavage in biological systems .

Q. How can researchers optimize metabolic stability for in vivo studies?

- Deuterium incorporation : Replace labile hydrogen atoms in the dihydroisoquinoline core to slow CYP450-mediated oxidation .

- Microsomal stability assays : Screen metabolites using liver microsomes and LC-MS/MS to identify vulnerable sites .

Data Interpretation Guidelines

Q. How to distinguish off-target effects in phenotypic screens?

Q. What statistical approaches are recommended for dose-response studies?

- Four-parameter logistic regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for pairwise comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.